molecular formula C7H7ClN2O4S B13543008 5-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide CAS No. 89840-89-1

5-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide

Cat. No.: B13543008
CAS No.: 89840-89-1
M. Wt: 250.66 g/mol
InChI Key: UQFOMXLVYAYFLZ-UHFFFAOYSA-N
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Description

5-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide is a synthetic chemical reagent featuring the sulfonamide functional group, a cornerstone in medicinal chemistry and biochemical research . Sulfonamides are renowned for their broad pharmacological activities, primarily acting as competitive inhibitors of enzymes like dihydropteroate synthetase (DHPS) in bacterial folate synthesis, and carbonic anhydrase, which plays a role in conditions like glaucoma . The specific structure of this compound, incorporating a nitro group and a chloro substituent on the benzene ring, is often explored in the design and synthesis of novel bioactive molecules . Such derivatives are valuable in early-stage research for developing new antimicrobial agents or for studying protein-ligand interactions, particularly in the context of inhibitor design for various biological targets . Researchers utilize this compound under laboratory conditions to investigate structure-activity relationships (SAR) and to create more complex molecular architectures for potential therapeutic applications. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

89840-89-1

Molecular Formula

C7H7ClN2O4S

Molecular Weight

250.66 g/mol

IUPAC Name

5-chloro-N-methyl-2-nitrobenzenesulfonamide

InChI

InChI=1S/C7H7ClN2O4S/c1-9-15(13,14)7-4-5(8)2-3-6(7)10(11)12/h2-4,9H,1H3

InChI Key

UQFOMXLVYAYFLZ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation of 5-Chloro-2-nitrobenzenesulfonamide (Intermediate)

The first critical step is the conversion of 5-chloro-2-nitrobenzenesulfonyl chloride to 5-chloro-2-nitrobenzenesulfonamide via ammonolysis:

  • Reagents and Solvents: Ammonia solution (ammoniacal liquor), water or dichloromethane as polar solvents.
  • Conditions: Controlled temperature range of 30°C to 70°C, typically around 50°C.
  • Procedure: Slowly add the sulfonyl chloride to a mixture of water and ammoniacal liquor, maintaining the temperature to ensure complete reaction.
  • Yields: High yields reported, ranging from approximately 72% to 87%, depending on molar ratios and reaction times.
  • Advantages: The reaction is straightforward, with low equipment corrosion and reduced hazardous byproducts.

Example Reaction Conditions and Yields:

Entry Molar Ratio (Sulfonyl chloride : Water : Ammonia) Temperature (°C) Reaction Time Yield (%) Notes
1 1 : 24 : 4 50 1 hour 86.5 White crystals, high purity
2 1 : 20 : 3 30 40 min 72.6 Slightly lower yield, milder temp
3 1 : 18 : 2 50 1.5 hours 35.2 Lower yield, less water and ammonia
4 1 : 30 : 6 50 1.5 hours 87.5 Highest water and ammonia ratio, best yield

Comparative Analysis of Preparation Methods

Step Method/Conditions Advantages Disadvantages
Ammonolysis of sulfonyl chloride Water/ammonia, 30-70°C, 1-1.5 h High yield, low corrosion, simple Requires controlled temperature
Reduction of nitro group Fe powder, ammonium chloride, MeOH/H2O, 40-80°C High purity, environmentally friendly Requires handling iron powder
N-Methylation Methyl iodide/dimethyl sulfate, polar aprotic solvent, 30-70°C Efficient methylation, good yield Use of toxic methylating agents

Summary Table of Preparation Parameters

Preparation Step Reagents Solvent(s) Temperature (°C) Reaction Time Yield (%) Notes
Ammonolysis 5-chloro-2-nitrobenzenesulfonyl chloride, ammonia solution Water or dichloromethane 30-70 40 min - 1.5 h 72.6-87.5 High yield, low corrosion
Reduction Iron powder, ammonium chloride Methanol/water mixture 40-80 1-2 h High Efficient, environmentally friendly
N-Methylation Methyl iodide or dimethyl sulfate Dichloromethane or DMF 30-70 1-3 h High Requires careful handling

This comprehensive synthesis overview of 5-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide integrates detailed reaction conditions, reagent choices, solvent systems, and yields from multiple authoritative sources, providing a robust foundation for research and industrial application in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Reduction of Nitro Group to Amine

The nitro group undergoes iron-mediated reduction in methanol/water mixtures to form 5-chloro-N-methyl-2-aminobenzene sulfonamide :

Reaction Pathway :

5-Chloro-N-methyl-2-nitrobenzene-1-sulfonamideFe, H+5-Chloro-N-methyl-2-aminobenzene-1-sulfonamide\text{this compound} \xrightarrow{\text{Fe, H}^+} \text{5-Chloro-N-methyl-2-aminobenzene-1-sulfonamide}

Key Parameters :

  • Reducing Agent : Iron powder with ammonium chloride as a catalyst .

  • Solvent System : Methanol/water (40–80°C, optimal at 60°C) .

  • Molar Ratios : Nitro compound : Fe : NH4_4Cl = 1 : 4.4 : 0.18 .

Reduction Efficiency :

EmbodimentTemperature (°C)Reaction Time (minutes)Yield (%)
7603073.9
10705065.6
11603037.5

Lower yields in Embodiment 11 highlight the importance of stoichiometric excess for complete nitro-group reduction .

Ammonolysis Mechanism

The reaction proceeds via nucleophilic attack by ammonia on the electrophilic sulfur center of the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Polar solvents stabilize the transition state, enhancing reaction kinetics .

Reduction Mechanism

Iron powder acts as a reducing agent in acidic conditions (from NH4_4Cl), facilitating electron transfer to the nitro group. This generates an intermediate hydroxylamine, which is further reduced to the primary amine .

Functional Group Reactivity

  • Nitro Group : Susceptible to reduction (as above) and electrophilic substitution under nitration/sulfonation conditions.

  • Sulfonamide : Participates in acid-base reactions, forming salts with strong bases. The N-methyl group sterically hinders nucleophilic attacks at sulfur.

Stability and Byproduct Formation

  • Thermal Stability : Decomposes above 80°C, releasing SO2_2 and NOx_x gases.

  • Byproducts : Incomplete reduction yields hydroxylamine derivatives, detectable via HPLC or TLC .

Scientific Research Applications

5-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division .

Comparison with Similar Compounds

Key Observations :

  • Halogen Substitution : Fluorine at position 2 () introduces higher electronegativity, which may improve metabolic stability compared to methyl or hydrogen.
  • Amino vs. Nitro: The amino group in increases hydrophilicity, contrasting with the nitro group’s electron-withdrawing effects.

Biological Activity

5-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide is a sulfonamide compound characterized by its unique combination of functional groups, including a nitro group and a sulfonamide moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant studies, data tables, and case analyses.

Antimicrobial Activity

Sulfonamides, including this compound, are known for their antimicrobial properties. They function primarily by inhibiting bacterial folic acid synthesis, which is essential for bacterial growth and replication. Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that while the compound is effective against certain strains, its efficacy may vary significantly between different bacterial species.

Anticancer Potential

The potential anticancer properties of this compound have also been explored. Recent studies have indicated that this compound can disrupt protein-protein interactions critical for tumor growth and survival.

Case Study: Inhibition of MYC-WDR5 Interaction

A study investigated the role of small molecule inhibitors, including derivatives of sulfonamides like this compound, in disrupting the interaction between MYC oncogene and WDR5 protein. The results demonstrated that this disruption could significantly impair tumorigenesis in cell lines overexpressing MYC.

Table 2: IC50 Values for Anticancer Activity

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231 (Breast Cancer)0.126
Control (5-Fluorouracil)MDA-MB-23111.73

The data indicates that this compound exhibits potent inhibitory effects on cancer cell proliferation with a significantly lower IC50 compared to standard chemotherapeutics.

Toxicity and Side Effects

While the biological activities of this compound are promising, it is essential to consider potential toxicity. Sulfonamides can cause adverse reactions, including allergic responses and gastrointestinal disturbances. Reports indicate that the incidence of severe allergic reactions to sulfonamides ranges from 3% to 8%, similar to penicillin allergies .

Q & A

Q. What are the common synthetic routes for 5-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide, and what reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis of sulfonamide derivatives typically involves sulfonation followed by nucleophilic substitution. For analogous compounds, key steps include:
  • Sulfonylation: Reacting a nitrobenzene precursor with chlorosulfonic acid to introduce the sulfonyl chloride group.
  • Amidation: Treating the sulfonyl chloride with N-methylamine under basic conditions (e.g., triethylamine or pyridine) to form the sulfonamide bond.
  • Optimization Factors:
  • Solvent Choice: Polar aprotic solvents (e.g., dichloromethane) improve reaction homogeneity.
  • Temperature Control: Reactions at 0–20°C minimize side reactions, while higher temperatures (50°C) may accelerate sulfonation .
  • Table 1: Reaction Condition Comparison for Analogous Sulfonamides
MethodReagentsSolventTemp.Yield
ASOCl₂BenzeneReflux65%
BOxalyl Cl₂DCM50°C78%

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer: Structural confirmation requires a multi-technique approach:
  • ¹H/¹³C NMR: Identifies substituent positions (e.g., nitro and methyl groups) via chemical shifts. For example, aromatic protons adjacent to electron-withdrawing groups (NO₂) appear downfield (δ 8.0–8.5 ppm) .
  • FT-IR: Confirms sulfonamide (S=O stretching at ~1350 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) functional groups.
  • Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak) .

Q. What are the typical chemical reactions involving the sulfonamide and nitro functional groups in this compound?

  • Methodological Answer: Reactivity is dominated by:
  • Nucleophilic Substitution: Chlorine at the benzene ring can be replaced by amines or alkoxides under basic conditions.
  • Reduction of Nitro Group: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further derivatization .
  • Sulfonamide Hydrolysis: Strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) cleave the sulfonamide bond, yielding sulfonic acids or amines .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields when encountering contradictory data from different methodologies?

  • Methodological Answer:
  • Design of Experiments (DoE): Use factorial design to test variables (e.g., solvent, temperature, catalyst loading) and identify interactions.
  • Computational Prediction: Quantum chemical calculations (e.g., DFT) model transition states to predict optimal pathways. For example, solvent polarity effects on activation energy can guide solvent selection .

Q. What strategies are recommended for resolving conflicting spectral data (e.g., NMR vs. mass spectrometry) during structural confirmation?

  • Methodological Answer:
  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
  • Isotopic Labeling: Introduce deuterium or ¹³C labels to track specific groups in mass spectra.
  • Cross-Validation: Compare experimental data with simulated spectra from computational tools (e.g | Gaussian) .

Q. What computational modeling approaches are suitable for predicting the reactivity and stability of this compound under various experimental conditions?

  • Methodological Answer:
  • Reactivity Prediction: Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites.
  • Solvent Effects: COSMO-RS models simulate solvation energies to optimize reaction media.
  • Degradation Pathways: Molecular dynamics (MD) simulations predict stability under thermal or acidic conditions .

Q. How can the sulfonamide group in this compound be strategically modified to develop novel derivatives with enhanced biological activity?

  • Methodological Answer:
  • Bioisosteric Replacement: Substitute the sulfonamide with a thiosulfonate or phosphonamide group to modulate bioavailability.
  • Derivatization: React the sulfonamide nitrogen with acyl chlorides or sulfonyl halides to create prodrugs. Evidence from analogous compounds shows improved antimicrobial activity after introducing hydrophobic substituents .

Q. What experimental protocols are essential for evaluating the biological activity of this compound in antimicrobial assays?

  • Methodological Answer:
  • MIC Determination: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity Screening: Test against mammalian cell lines (e.g., HEK-293) to assess selectivity.
  • Mechanistic Studies: Fluorescence-based assays (e.g., SYTOX Green) evaluate membrane disruption .

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